2,2-Dimethyl-1-(4-methylphenyl)-3-phenylpropan-1-one
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Overview
Description
2,2-Dimethyl-1-(4-methylphenyl)-3-phenylpropan-1-one is an organic compound with a complex structure. It is characterized by the presence of a dimethyl group, a methylphenyl group, and a phenyl group attached to a propanone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(4-methylphenyl)-3-phenylpropan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Friedel-Crafts acylation of 4-methylacetophenone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(4-methylphenyl)-3-phenylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
2,2-Dimethyl-1-(4-methylphenyl)-3-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(4-methylphenyl)-3-phenylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modification of biochemical processes, such as inhibition or activation of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1-phenylpropan-1-one
- 4-Methyl-2,2-dimethyl-1-phenylpropan-1-one
- 3-Phenyl-2,2-dimethylpropan-1-one
Uniqueness
2,2-Dimethyl-1-(4-methylphenyl)-3-phenylpropan-1-one is unique due to the presence of both a methylphenyl and a phenyl group, which confer distinct chemical properties and reactivity compared to similar compounds. This structural uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
113598-55-3 |
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Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
2,2-dimethyl-1-(4-methylphenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C18H20O/c1-14-9-11-16(12-10-14)17(19)18(2,3)13-15-7-5-4-6-8-15/h4-12H,13H2,1-3H3 |
InChI Key |
XGISNQVULPYDMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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